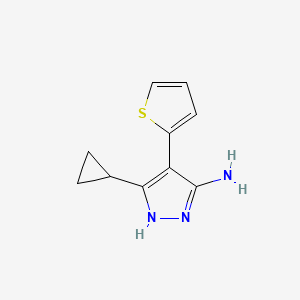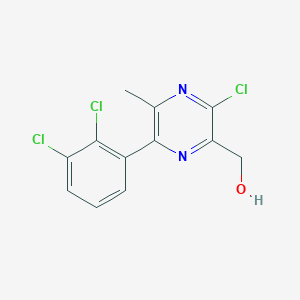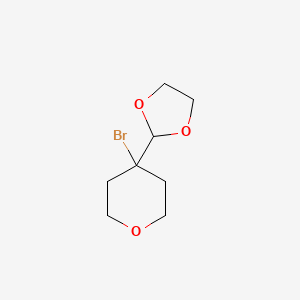
N-(2-Fluoro-5-methylphenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-5-methylphenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring attached to an amine group and a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)thietan-3-amine typically involves the reaction of 2-fluoro-5-methylphenylamine with a thietan precursor under controlled conditions. One common method includes the use of thietan-3-one as a starting material, which undergoes nucleophilic substitution with 2-fluoro-5-methylphenylamine in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thietan ring to a more saturated form, such as a thiolane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-Fluoro-5-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances its binding affinity and specificity, while the thietan ring may contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide
- N-(3-Fluoro-2-methylphenyl)thiolan-3-amine
Comparison: N-(2-Fluoro-5-methylphenyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties compared to other similar compounds. The fluorinated phenyl ring also enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FNS |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12FNS/c1-7-2-3-9(11)10(4-7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
FZNDYBISKLWYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


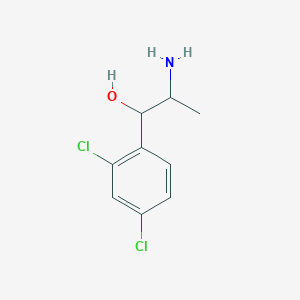
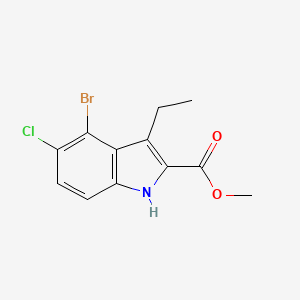
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)
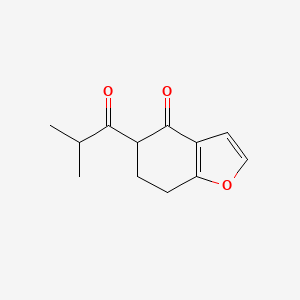
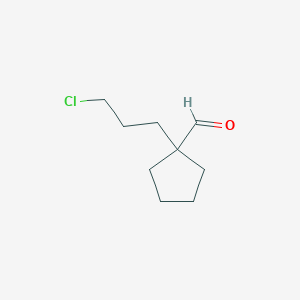
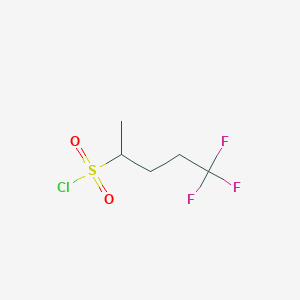


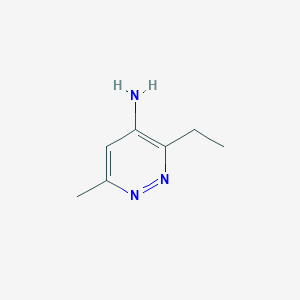
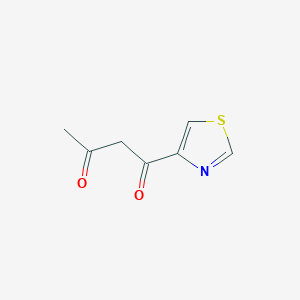
![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
